molecular formula C15H14N2O B13806533 1-Benzyl-5-methyl-1H-benzimidazol-4-ol

1-Benzyl-5-methyl-1H-benzimidazol-4-ol

Cat. No.: B13806533
M. Wt: 238.28 g/mol
InChI Key: ZKMJSSWGNMZAGG-UHFFFAOYSA-N
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Description

1-Benzyl-5-methyl-1H-benzimidazol-4-ol is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an imidazole ring, with a benzyl group at the 1-position, a methyl group at the 5-position, and a hydroxyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-methyl-1H-benzimidazol-4-ol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with benzyl chloride in the presence of a base, followed by cyclization to form the benzimidazole ring. The reaction conditions often include heating under reflux in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, often involves catalytic processes to enhance yield and selectivity. Catalysts such as cerium(IV) ammonium nitrate (CAN) or other redox agents are used to facilitate the cyclization reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-methyl-1H-benzimidazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-5-methyl-1H-benzimidazol-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methyl-1H-benzimidazol-4-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 2-(4-Methoxyphenyl)-5-nitro-1H-benzimidazole
  • 2-(5-Nitro-1H-benzimidazol-2-yl)phenol
  • 5,6-Dimethylbenzimidazole

Comparison: 1-Benzyl-5-methyl-1H-benzimidazol-4-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other benzimidazole derivatives, it may exhibit enhanced antimicrobial and anticancer properties due to the presence of the benzyl and methyl groups .

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

1-benzyl-5-methylbenzimidazol-4-ol

InChI

InChI=1S/C15H14N2O/c1-11-7-8-13-14(15(11)18)16-10-17(13)9-12-5-3-2-4-6-12/h2-8,10,18H,9H2,1H3

InChI Key

ZKMJSSWGNMZAGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N(C=N2)CC3=CC=CC=C3)O

Origin of Product

United States

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